molecular formula C18H37K2O4P B1623495 Mono and diesters of stearyl alcohol phosphated, potassium salt CAS No. 68987-29-1

Mono and diesters of stearyl alcohol phosphated, potassium salt

Cat. No.: B1623495
CAS No.: 68987-29-1
M. Wt: 426.7 g/mol
InChI Key: BWIIMRFKCNBWEH-UHFFFAOYSA-L
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Description

Mono and diesters of stearyl alcohol phosphated, potassium salt (CAS 68987-29-1) are anionic surfactants derived from stearyl alcohol (C₁₈H₃₇OH) and phosphoric acid, neutralized with potassium. The compound comprises a mixture of monoesters (one stearyl chain attached to the phosphate group) and diesters (two stearyl chains), with the general formula C₁₈H₃₇K₂O₄P (diester) or C₁₈H₄₁KO₄P (monoester), depending on the esterification degree . Key properties include a molecular weight of 391.59–426.65 g/mol, boiling point of 316.3°C, and density of 1.1 g/cm³ at 20°C . It is widely used in cosmetics as an emulsifier and in industrial lubricants due to its surfactant and anti-wear properties .

Properties

CAS No.

68987-29-1

Molecular Formula

C18H37K2O4P

Molecular Weight

426.7 g/mol

IUPAC Name

dipotassium;octadecyl phosphate

InChI

InChI=1S/C18H39O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2

InChI Key

BWIIMRFKCNBWEH-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC.OP(=O)(O)O.[K]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Fundamental Reaction Mechanisms

Base-Catalyzed Phosphorylation of Stearyl Alcohol

The core synthesis involves reacting stearyl alcohol (C₁₈H₃₇OH) with phosphorus pentoxide (P₄O₁₀) under controlled conditions. The reaction proceeds through a two-stage mechanism:

  • Initial phosphorylation : P₄O₁₀ reacts with stearyl alcohol to form a mixed anhydride intermediate:
    $$ \text{C}{18}\text{H}{37}\text{OH} + \text{P}4\text{O}{10} \rightarrow \text{C}{18}\text{H}{37}\text{OPO}3\text{H}2 + \text{H}3\text{PO}4 $$
  • Esterification : The intermediate undergoes further reaction with additional alcohol to form di-esters:
    $$ \text{C}{18}\text{H}{37}\text{OPO}3\text{H}2 + \text{C}{18}\text{H}{37}\text{OH} \rightarrow (\text{C}{18}\text{H}{37}\text{O})2\text{PO}2\text{H} + \text{H}_2\text{O} $$

A critical challenge lies in suppressing di-ester formation, which requires precise control of reagent addition rates and thermal profiles.

Industrial Preparation Methods

Heel Recycling Process (US4126650A)

This patented method enhances mono-ester yields by reusing residual reaction mixtures ("heels") from prior batches:

Procedure:
  • Heel preparation : React 121.5 g stearyl alcohol with 35.5 g P₄O₁₀ at 60–65°C to create a base mixture containing 60–70% mono-ester.
  • Recursive phosphorylation : Suspend fresh P₄O₁₀ in the heel, then add incremental stearyl alcohol at 80–85°C.
  • Neutralization : Treat the crude phosphate esters with potassium hydroxide to form the potassium salt.
Performance Data:
Experiment % Mono-Ester % Di-Ester % H₃PO₄
2a 76.8 16.1 6.3
2b 81.5 12.5 5.2
2c 84.1 20.5 3.9
2d 82.2 29.6 2.9

Key advantages include a 15–20% increase in mono-ester content compared to single-batch processes. However, residual phosphoric acid necessitates rigorous post-synthesis neutralization.

Alkoxylation-Phosphorylation Hybrid Method (EP0789619B1)

This approach modifies stearyl alcohol with ethylene/propylene oxide before phosphorylation to improve emulsification properties:

Protocol:
  • Alkoxylation :
    • React stearyl alcohol with 3–5 moles propylene oxide at 120–150°C.
    • Add 2–4 moles ethylene oxide under basic catalysis.
  • Phosphorylation :
    • Combine alkoxylated alcohol with P₄O₁₀ at 50–80°C (3:1 molar ratio).
    • Neutralize with KOH to pH 6.5–7.5.
Stoichiometric Effects:
P₄O₁₀ : Alcohol Ratio % Mono-Ester % Di-Ester
1:1 55–60 30–35
2:1 40–45 45–50
3:1 25–30 60–65

The method enables tunable ester ratios but requires specialized equipment for alkylene oxide handling.

Critical Process Parameters

Temperature Optimization

Exceeding 85°C accelerates pyro-phosphate formation, while temperatures below 60°C cause reagent solidification:

Temperature Range (°C) Key Effects
50–65 Optimal mixing viscosity
65–80 Controlled esterification
>85 Pyro-phosphate ≥12%

Mixing Dynamics

High-shear mixing reduces localized hot spots but increases di-ester content by 8–10% compared to paddle agitation. Patent US4126650A specifies gradual speed escalation during P₄O₁₀ addition to maintain paste-like consistency.

Quality Control and Characterization

Titrimetric Analysis

Mono-/di-ester ratios are quantified via acid-base titration using a two-indicator system:

  • Total acidity : Titrate with NaOH to phenolphthalein endpoint (pH 8.3).
  • Mono-ester content : Titrate with HCl to bromocresol green endpoint (pH 4.2).

Spectroscopic Methods

  • ³¹P NMR : Distinguishes mono-ester (δ −0.5 to +1.5 ppm) from di-ester (δ +2.0 to +3.5 ppm).
  • FT-IR : P=O stretches at 1260–1240 cm⁻¹; P-O-C at 1050–950 cm⁻¹.

Comparative Analysis of Industrial Methods

Parameter Heel Recycling Alkoxylation-Phosphorylation
Mono-ester yield 76–84% 25–60%
Reaction time 4–6 hours 8–12 hours
Byproduct generation 3–7% H₃PO₄ <2% polyphosphates
Scalability Batch Continuous
Equipment cost Moderate High

The heel method excels in mono-ester selectivity, while the hybrid approach offers superior product functionality for emulsifiers.

Chemical Reactions Analysis

Oxidation Reactions

The phosphate esters undergo oxidation at the alkyl chain or phosphate group:

Alkyl Chain Oxidation

  • Reagents : KMnO₄, H₂O₂, or O₂.

  • Products : Shorter-chain carboxylic acids (e.g., palmitic acid) and phosphate derivatives.

  • Mechanism : Radical-initiated cleavage of C–C bonds.

Phosphate Group Oxidation

  • Reagents : Strong oxidizing agents (e.g., HNO₃).

  • Products : Phosphoric acid (H₃PO₄) and oxidized stearyl derivatives.

Reduction Reactions

Reduction targets the ester bonds or alkyl chains:

Ester Bond Reduction

  • Reagents : LiAlH₄, NaBH₄.

  • Products : Stearyl alcohol and potassium phosphate salts.

  • Yield : >90% under anhydrous conditions.

Alkyl Chain Reduction

  • Reagents : H₂/Pd or Raney Ni.

  • Products : Saturated stearyl derivatives (C₁₈H₃₇–PO₄K).

Substitution Reactions

The phosphate group’s nucleophilic oxygen participates in substitutions:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I).

  • Products : Mixed alkyl-stearyl phosphate esters .

Acid-Catalyzed Transesterification

  • Reagents : Other alcohols (e.g., ethanol).

  • Products : Ethyl-stearyl phosphate hybrids .

Hydrolysis and Stability

Hydrolysis is pH-dependent and critical for biological degradation:

ConditionProductsRate Constant (k)
Acidic (pH 2)Stearyl alcohol + H₃PO₄1.2 × 10⁻³ min⁻¹
Neutral (pH 7)Stable (<5% degradation in 24h)
Alkaline (pH 12)K₃PO₄ + stearyl alcohol3.8 × 10⁻² min⁻¹

Hydrolysis in vivo involves esterases, yielding non-toxic phosphate and stearyl alcohol .

Thermal Decomposition

At temperatures >200°C:

  • Primary Pathway : Cleavage of P–O–C bonds.

  • Products : Phosphorus oxides (P₂O₅), olefins, and potassium carbonate .

Industrial and Biological Implications

  • Emulsifier Stability : Resistance to hydrolysis at neutral pH enables use in cosmetics .

  • Environmental Fate : Rapid hydrolysis in water (t₁/₂ = 2–4 hours) minimizes bioaccumulation .

Scientific Research Applications

Cosmetics Industry

Mono and diesters of stearyl alcohol phosphated, potassium salt are widely used in cosmetic formulations due to their emulsifying properties. They help stabilize emulsions in creams and lotions, enhancing texture and consistency. Their ability to form a protective barrier on the skin contributes to improved hydration and skin barrier function.

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential use in drug delivery systems. Its amphiphilic characteristics allow it to encapsulate poorly soluble drugs, enhancing their bioavailability. Studies have shown that these esters can modulate membrane fluidity, which may improve the efficacy of drug formulations.

Biological Research

The compound is employed in biological studies to investigate cell membrane dynamics due to its ability to integrate into lipid bilayers. Research indicates that it can influence membrane properties significantly, affecting processes such as signal transduction and membrane transport.

Food Processing

In food technology, this compound are utilized as emulsifiers, helping to stabilize food products by preventing separation of ingredients. Their role in improving texture and mouthfeel makes them valuable in various food formulations.

Research highlights several biological activities associated with this compound:

  • Antimicrobial Properties : Effective against various bacteria and fungi, making them suitable for personal care products to prevent microbial contamination.
  • Emulsification : Stabilizes emulsions crucial for cosmetic formulations.
  • Skin Barrier Function : Enhances skin hydration and barrier repair by forming a protective layer.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi
EmulsificationStabilizes emulsions in cosmetic formulations
Skin Barrier RepairEnhances skin hydration and barrier function

Safety Assessments

The safety profile of this compound has been evaluated in multiple studies:

  • Non-Sensitizing : Clinical assessments indicate that these compounds are non-sensitizing when applied topically.
  • Regulatory Status : The Cosmetic Ingredient Review (CIR) panel has concluded that these esters are safe for topical use in cosmetic formulations at typical concentrations.

Table 2: Safety Assessment Findings

PropertyFindings
Non-SensitizingNo adverse reactions reported
Regulatory ApprovalSafe for use in cosmetics per CIR guidelines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various surfactants, including this compound. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5%, indicating its effectiveness as an antimicrobial agent in personal care products.

Case Study 2: Skin Compatibility

Clinical trials assessing the skin compatibility of formulations containing these esters found no adverse reactions among participants. Long-term use showed improved skin hydration and barrier repair, supporting their application in cosmetic products aimed at enhancing skin health.

Mechanism of Action

The mechanism of action of mono and diesters of stearyl alcohol phosphated, potassium salt involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chain Length and Cation Variations

  • Potassium Cetyl Phosphate (CAS 90506-45-9) :
    Derived from cetyl alcohol (C₁₆ chain), this analogue has a shorter alkyl chain, resulting in lower melting points and enhanced water solubility compared to the stearyl-based compound. It is preferred in cosmetic formulations requiring lighter textures .
  • Potassium C9-15 Alkyl Phosphate (CAS 190454-07-0) :
    A blend of shorter-chain alcohols (C9–C15) provides higher hydrophilicity and foaming capacity, making it suitable for cleansing products. However, it lacks the emollient properties of stearyl derivatives .
Property Stearyl Phosphate (C18) Cetyl Phosphate (C16) C9-15 Alkyl Phosphate
Chain Length C₁₈ C₁₆ C₉–C₁₅
Molecular Weight (g/mol) 391.59–426.65 ~378 ~300–350
Key Application Emollient creams Light lotions Cleansing foams
Hydrophobicity High Moderate Low

Diester-Specific Analogues

  • Distearyl Phosphate (CAS 3037-89-6) :
    A fully diesterified phosphate with two stearyl chains, this compound exhibits higher lipophilicity and thermal stability (melting point >100°C), making it ideal for high-temperature lubricants. Unlike the potassium salt, it lacks water solubility .
  • Zinc Distearyl Phosphate (CAS 16700-97-3) :
    The zinc counterion enhances anti-wear performance in industrial lubricants but introduces toxicity concerns, limiting its use in cosmetics .

Ethoxylated and Oleyl-Based Derivatives

  • Phosphated Polyarylphenol Ethoxylate, Potassium Salt (PMN P-93-1222): Ethoxylation increases hydrophilicity and compatibility with polar solvents, enabling use in detergents. The stearyl derivative, lacking ethoxylation, is better suited for oil-based formulations .
  • Oleyl Alcohol Phosphates :
    The unsaturated oleyl chain (C18:1) lowers viscosity and improves cold-temperature performance compared to saturated stearyl derivatives. However, oxidation stability is reduced .

Cation Variations

  • Sodium Stearyl Phosphate :
    Sodium salts generally exhibit higher water solubility than potassium salts but may form precipitates in hard water. Potassium salts are preferred in pH-sensitive formulations .
  • Triethanolamine (TEA) Stearyl Phosphate: TEA salts enhance solubility in acidic environments but are less stable under high-temperature conditions compared to potassium salts .

Data Tables

Table 1: Physical-Chemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Application
Potassium Stearyl Phosphate C₁₈H₃₇K₂O₄P 426.65 316.3 Cosmetics, Lubricants
Distearyl Phosphate C₃₆H₇₅O₄P 634.93 >400 (decomp.) High-temp lubricants
Potassium Cetyl Phosphate C₁₆H₃₃K₂O₄P 394.62 ~300 Light emulsions
Sodium Oleyl Phosphate C₁₈H₃₅Na₂O₄P 408.43 290 Cold-weather lubricants

Table 2: Functional Advantages and Limitations

Compound Advantages Limitations
Potassium Stearyl Phosphate High emolliency, low irritation Limited water solubility
Zinc Distearyl Phosphate Superior anti-wear performance Toxicity concerns
Phosphated Polyarylphenol Ethoxylate Enhanced detergency Environmental persistence concerns

Biological Activity

Mono and diesters of stearyl alcohol phosphated, potassium salt are surfactants with notable biological activities. They are primarily used in cosmetic formulations and have garnered attention for their potential therapeutic properties. This article explores their biological activity based on various studies, highlighting their mechanisms, applications, and safety assessments.

Chemical Structure and Properties

This compound consist of stearyl alcohol esterified with phosphoric acid. Their structure can be represented as follows:

  • Monoester : R-O-PO₄K
  • Diester : R-O-PO₄-R'

Where R represents the stearyl group (C₁₈H₃₆) and R' may vary based on the specific esterification.

Research indicates that these compounds exhibit several biological activities, including:

  • Antimicrobial Properties : They have shown effectiveness against various bacteria and fungi, making them suitable for use in personal care products to prevent microbial contamination.
  • Emulsification : Their surfactant properties allow them to stabilize emulsions, which is crucial in formulating creams and lotions.
  • Skin Barrier Function : Studies suggest that these esters can enhance the skin barrier function by forming a protective layer, thus preventing transepidermal water loss.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various surfactants, including this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% .
  • Skin Compatibility : Clinical trials assessing the skin compatibility of formulations containing these esters found no adverse reactions among participants. Long-term use showed improved skin hydration and barrier repair.

Safety Assessments

The safety profile of this compound has been evaluated in multiple studies:

  • Non-Sensitizing : Clinical assessments indicate that these compounds are non-sensitizing when applied topically, with no reports of phototoxicity or allergic reactions .
  • Regulatory Status : The Cosmetic Ingredient Review (CIR) panel has concluded that these esters are safe for topical use in cosmetic formulations at concentrations typically used in practice .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
EmulsificationStabilizes emulsions in cosmetic formulations
Skin Barrier RepairEnhances skin hydration and barrier function

Table 2: Safety Assessment Findings

Assessment TypeFindingsReference
SensitizationNon-sensitizing; no allergic reactions reported
PhototoxicityNo evidence of phototoxic effects
Regulatory ApprovalSafe for use in cosmetics per CIR panel

Q & A

Basic: What experimental methods are recommended for synthesizing mono and diesters of stearyl alcohol phosphated, potassium salt?

Methodological Answer:
Synthesis typically involves the phosphorylation of stearyl alcohol (C₁₈H₃₈O) using phosphoric acid, followed by neutralization with potassium hydroxide. Key steps include:

  • Phosphorylation: React stearyl alcohol with phosphoric acid under controlled temperature (60–80°C) to form mono- and diesters. Excess phosphoric acid is often used to favor diester formation .
  • Neutralization: Add potassium hydroxide to form the potassium salt. Monitor pH to ensure complete neutralization (target pH ~7–9) .
  • Purification: Use solvent extraction (e.g., hexane) or recrystallization to isolate the product. Validate purity via titration or spectroscopic methods.

Basic: How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ³¹P NMR to confirm esterification and quantify mono/diester ratios. Peaks at δ 3.5–4.5 ppm (phosphoryl groups) and δ 0.8–1.5 ppm (stearyl chain) are characteristic .
  • FTIR: Identify P=O stretching (1250–1300 cm⁻¹) and P-O-K bonds (950–1050 cm⁻¹) .
  • HPLC or GC-MS: Quantify residual alcohol or unreacted phosphoric acid. Use C18 columns with a methanol/water mobile phase .

Basic: What standardized methods exist for assessing the purity of potassium-based phosphate esters?

Methodological Answer:
Adopt protocols from pharmacopeial standards for analogous compounds (e.g., potassium phosphate):

  • Acid-Base Titration: Dissolve the compound in water and titrate with HCl to determine free phosphate content. Compare against theoretical potassium content .
  • Heavy Metal Testing: Use USP methods (e.g., colorimetric assays with dithizone) to detect Pb, As, or Hg impurities (limit: ≤10 ppm) .
  • Loss on Drying: Dry at 105°C for 4 hours; weight loss should not exceed 2% .

Advanced: How should researchers resolve contradictions in reported molecular formulas (e.g., C₁₈H₃₇K₂O₄P vs. C₁₈H₄₁KO₄P)?

Methodological Answer:
Discrepancies arise from varying degrees of esterification and hydration:

  • Elemental Analysis: Quantify C, H, K, and P content to distinguish between mono- (C₁₈H₃₇K₂O₄P) and diesters (C₁₈H₄₁KO₄P) .
  • Thermogravimetric Analysis (TGA): Measure weight loss at 100–200°C to detect hydrated water, which may explain molecular weight differences .
  • Mass Spectrometry: Use high-resolution MS to confirm the exact mass of the dominant species in the sample .

Advanced: What variables optimize the reaction yield of monoesters versus diesters during synthesis?

Methodological Answer:
Key factors include:

  • Molar Ratio: A 1:1 alcohol-to-phosphoric acid ratio favors monoesters; excess phosphoric acid (≥2:1) shifts equilibrium toward diesters .
  • Temperature: Higher temperatures (80–100°C) promote diester formation but may degrade stearyl alcohol. Monitor via real-time FTIR .
  • Catalysts: Add p-toluenesulfonic acid (0.5–1 wt%) to accelerate esterification without side reactions .

Advanced: How can analytical methods for per- and polyfluoroalkyl substances (PFAS) be adapted to study phosphate ester degradation products?

Methodological Answer:
Leverage PFAS guidance documents (e.g., EURL POPs):

  • Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate acidic degradation products (e.g., free phosphate) .
  • LC-MS/MS: Employ a C18 column and negative ionization mode. Monitor m/z transitions for phosphorylated fragments (e.g., m/z 97 for PO₃⁻) .
  • Validation Parameters: Assess limit of detection (LOD ≤ 0.1 µg/mL), recovery (80–120%), and matrix effects using spiked samples .

Advanced: What experimental designs are suitable for studying interactions between this compound and surfactants in emulsions?

Methodological Answer:
Design systematic studies to evaluate colloidal stability and phase behavior:

  • Phase Diagrams: Map ternary systems (phosphate ester, surfactant, water) to identify stable emulsion regions. Use dynamic light scattering (DLS) to monitor droplet size .
  • Zeta Potential Measurements: Assess electrostatic interactions between the anionic phosphate ester and cationic surfactants (e.g., cetrimonium bromide) .
  • Rheology: Measure viscosity changes under shear to optimize formulations for specific applications (e.g., cosmetics or lubricants) .

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